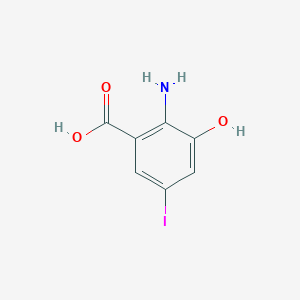
2-Amino-3-hydroxy-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-5-iodobenzoic acid typically involves the iodination of 2-Amino-3-hydroxybenzoic acid. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide in the presence of a copper catalyst . The reaction conditions usually involve maintaining a low temperature to control the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: IBX in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Iodo-3-oxo-5-hydroxybenzoic acid.
Reduction: Formation of 2-Amino-3-hydroxybenzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the amino or hydroxy groups.
Scientific Research Applications
2-Amino-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-5-iodobenzoic acid involves its interaction with various molecular targets and pathways. The compound’s iodine substituent can participate in halogen bonding, influencing the binding affinity and specificity of the molecule towards its targets. The amino and hydroxy groups can form hydrogen bonds, further stabilizing the interactions with biological macromolecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure but lacks the hydroxy group at the 3-position.
2-Iodoxybenzoic acid: An oxidized form with a hypervalent iodine center, used as an oxidizing agent.
5-Iodosalicylic acid: Contains a hydroxy group at the 2-position instead of the 3-position.
Uniqueness
2-Amino-3-hydroxy-5-iodobenzoic acid is unique due to the presence of both amino and hydroxy groups on the benzene ring, along with the iodine substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-amino-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
NGWSBZUPJSJILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















